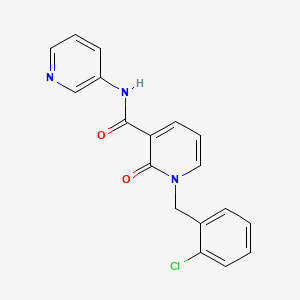
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a brominated derivative of tetrahydroisoquinoline, a compound known for its diverse biological activities and applications in organic synthesis. This compound is characterized by the presence of a bromine atom at the 5-position of the tetrahydroisoquinoline ring, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydroisoquinoline as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the tetrahydroisoquinoline ring, usually in the presence of a suitable solvent like dichloromethane (DCM) and a catalyst such as ferric chloride (FeCl3).
Carboxylation: The brominated intermediate is then subjected to carboxylation, often using reagents like carbon monoxide (CO) and a strong base such as potassium tert-butoxide (KOtBu).
Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and recrystallization techniques. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in solvents like acetone or DCM.
Reduction: LiAlH4, H2 with palladium on carbon (Pd/C), in solvents like ether or methanol.
Substitution: Various nucleophiles, in solvents like acetonitrile or DMF, often with heating.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted tetrahydroisoquinolines.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: It serves as a tool in biological studies to understand the role of tetrahydroisoquinoline derivatives in various biological processes. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
作用機序
The mechanism by which 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom enhances the compound's ability to bind to receptors and enzymes, modulating biological activities. The carboxylic acid group can form hydrogen bonds, further influencing its biological interactions.
類似化合物との比較
Tetrahydroisoquinoline: The parent compound without the bromine atom.
5-Bromoisoquinoline: A structurally similar compound with a different substitution pattern.
3-Carboxy-1,2,3,4-tetrahydroisoquinoline: A related compound with a carboxylic acid group at a different position.
Uniqueness: The presence of the bromine atom at the 5-position distinguishes this compound from its analogs, providing unique chemical reactivity and biological properties.
This detailed overview should provide a comprehensive understanding of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, its synthesis, reactions, applications, and mechanisms
特性
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSTWZBFWXFFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)Br)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2887153.png)
![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)
![4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzoate](/img/structure/B2887162.png)

![5-methoxy-2,4-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2887164.png)



![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)

![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)
